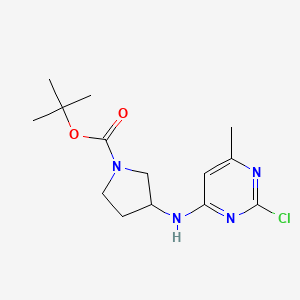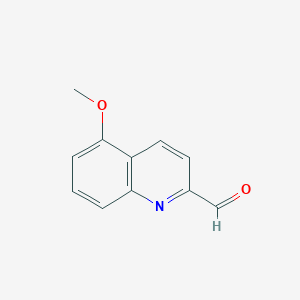![molecular formula C19H16O2 B13976720 1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone CAS No. 273926-69-5](/img/structure/B13976720.png)
1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone is an organic compound with the molecular formula C17H14O. It is also known as benzyl 1-naphthyl ether. This compound is characterized by a naphthalene ring substituted with a phenylmethoxy group and an ethanone group. It is used in various chemical and industrial applications due to its unique structural properties .
Méthodes De Préparation
The synthesis of 1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthol with benzyl chloride in the presence of a base such as potassium carbonate to form benzyl 1-naphthyl ether. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to yield this compound .
Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylmethoxy and ethanone groups play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone can be compared with similar compounds such as benzyl 2-naphthyl ether and benzyl 1-naphthyl ketone. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
- Benzyl 2-naphthyl ether
- Benzyl 1-naphthyl ketone
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Propriétés
Numéro CAS |
273926-69-5 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1-(1-phenylmethoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H16O2/c1-14(20)17-12-11-16-9-5-6-10-18(16)19(17)21-13-15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
Clé InChI |
YHADWWXGYWFFRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


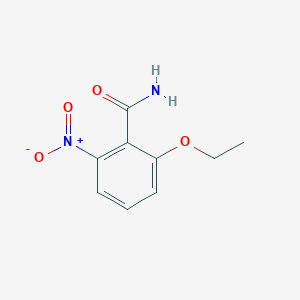
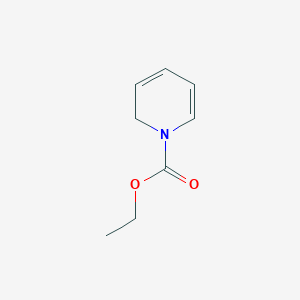
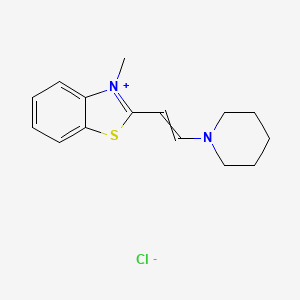
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
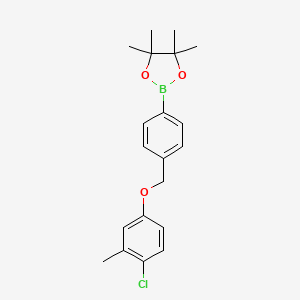
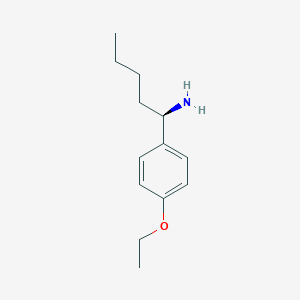
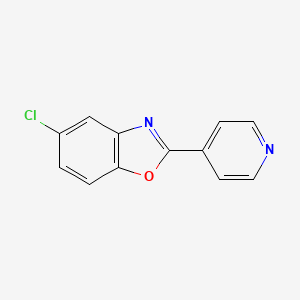
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)

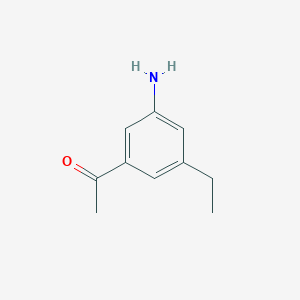

![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)
